molecular formula C12H13FO3 B13657759 Ethyl 2-(2-acetyl-6-fluorophenyl)acetate

Ethyl 2-(2-acetyl-6-fluorophenyl)acetate

Katalognummer: B13657759
Molekulargewicht: 224.23 g/mol
InChI-Schlüssel: FDTPHOPTXKIFHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2-acetyl-6-fluorophenyl)acetate is an organic compound with the molecular formula C₁₂H₁₃FO₃ It is characterized by the presence of an ethyl ester group, an acetyl group, and a fluorine atom attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-acetyl-6-fluorophenyl)acetate typically involves the esterification of 2-(2-acetyl-6-fluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-acetyl-6-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(2-carboxy-6-fluorophenyl)acetic acid.

    Reduction: Ethyl 2-(2-hydroxy-6-fluorophenyl)acetate.

    Substitution: Ethyl 2-(2-acetyl-6-substituted phenyl)acetate, where the substituent depends on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2-acetyl-6-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-acetyl-6-fluorophenyl)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-(2-acetylphenyl)acetate: Lacks the fluorine atom, which may result in different chemical and biological properties.

    Methyl 2-(2-acetyl-6-fluorophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(2-hydroxy-6-fluorophenyl)acetate: Contains a hydroxyl group instead of an acetyl group.

Uniqueness

This compound is unique due to the presence of both an acetyl group and a fluorine atom on the phenyl ring. This combination can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H13FO3

Molekulargewicht

224.23 g/mol

IUPAC-Name

ethyl 2-(2-acetyl-6-fluorophenyl)acetate

InChI

InChI=1S/C12H13FO3/c1-3-16-12(15)7-10-9(8(2)14)5-4-6-11(10)13/h4-6H,3,7H2,1-2H3

InChI-Schlüssel

FDTPHOPTXKIFHK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=C(C=CC=C1F)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.